
2-Ethoxy-6-iodo-3-propyl-4h-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring This specific compound is characterized by the presence of ethoxy, iodo, and propyl substituents at positions 2, 6, and 3, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from resorcinol, the compound can be synthesized through a series of reactions involving halogenation, alkylation, and cyclization.
Halogenation: Resorcinol is first iodinated using iodine and a suitable oxidizing agent to introduce the iodo group at the desired position.
Alkylation: The iodinated intermediate is then subjected to alkylation with ethyl bromide to introduce the ethoxy group.
Cyclization: The final step involves cyclization of the intermediate under acidic or basic conditions to form the chromene ring system.
Industrial Production Methods
Industrial production of 2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Coupling Products: New carbon-carbon bonded compounds with extended conjugation.
科学研究应用
2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is used as a probe to study various biological pathways and interactions.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
作用机制
The mechanism of action of 2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-ethoxy-6-iodo-4H-chromen-4-one: Lacks the propyl group, leading to different biological activities.
2-ethoxy-3-propyl-4H-chromen-4-one: Lacks the iodo group, affecting its reactivity and applications.
6-iodo-3-propyl-4H-chromen-4-one: Lacks the ethoxy group, altering its chemical properties.
Uniqueness
2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one is unique due to the combination of ethoxy, iodo, and propyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
497934-59-5 |
|---|---|
分子式 |
C14H15IO3 |
分子量 |
358.17 g/mol |
IUPAC 名称 |
2-ethoxy-6-iodo-3-propylchromen-4-one |
InChI |
InChI=1S/C14H15IO3/c1-3-5-10-13(16)11-8-9(15)6-7-12(11)18-14(10)17-4-2/h6-8H,3-5H2,1-2H3 |
InChI 键 |
GKVQZPHJTZNANS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(OC2=C(C1=O)C=C(C=C2)I)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


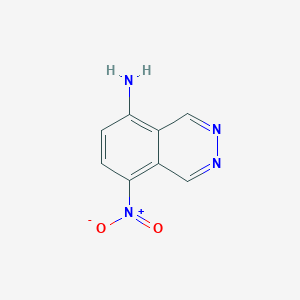
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
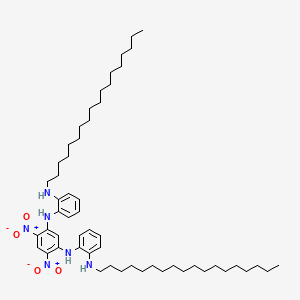

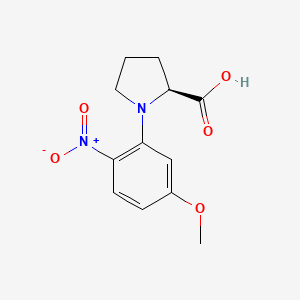
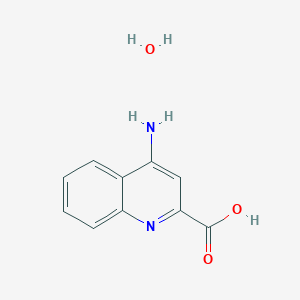

![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)
![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
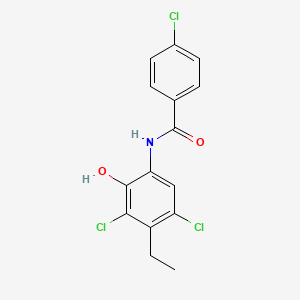
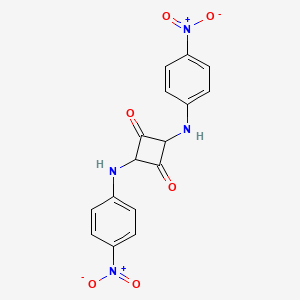
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
